molecular formula C11H15BClNO3 B1451427 (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid CAS No. 871332-94-4

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid

Cat. No.: B1451427
CAS No.: 871332-94-4
M. Wt: 255.51 g/mol
InChI Key: PAXNXDXMDDBNJD-UHFFFAOYSA-N
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Description

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound’s action is exceptionally mild and functional group tolerant , making it environmentally benign .

Biochemical Analysis

Biochemical Properties

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease function and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. This compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The boronic acid moiety forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and proliferation. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can localize to specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and regulatory proteins, thereby exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.

    4-(Butylcarbamoyl)phenylboronic acid: A similar compound without the chlorine substituent.

Uniqueness

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is unique due to the presence of both the butylcarbamoyl and chlorine substituents, which can influence its reactivity and interactions in chemical reactions.

Properties

IUPAC Name

[3-(butylcarbamoyl)-4-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNXDXMDDBNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661235
Record name [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-94-4
Record name [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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